3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride is a chemical compound that belongs to the class of piperazine derivatives, which are widely recognized for their pharmacological properties. This compound is characterized by its unique structure, which includes a piperazine ring and a nitrile functional group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications in scientific research and pharmaceuticals.
The compound is classified under several categories, including:
The synthesis of 3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride typically involves the reaction of piperazine with appropriate cyanoacetate derivatives. One established method includes the reaction of ethyl cyanoacetate with piperidine, leading to the formation of the desired compound .
The reaction can be summarized as follows:
The molecular formula for 3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride is , with a molar mass of approximately 189.64 g/mol .
The compound's structure can be represented using its SMILES notation: O=C(CC#N)N1CCCCC1
, indicating the connectivity of atoms .
3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride can undergo various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride relates primarily to its interaction with biological targets, particularly in the context of drug development. As a piperazine derivative, it may function as an antagonist or inhibitor for various receptors or enzymes involved in physiological processes.
For instance, compounds with similar structures have been shown to exhibit activity against certain cancer types by inhibiting specific kinases or pathways involved in tumor growth . Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects.
Relevant data from sources indicate that it exhibits harmful effects if ingested or comes into contact with skin, necessitating careful handling .
3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride has several applications in scientific research:
The synthesis of 3-oxo-3-(piperazin-1-yl)propanenitrile hydrochloride (CAS 1394042-17-1) follows well-established multi-step protocols that prioritize piperazine ring integrity while introducing the cyanoenone functionality. A representative pathway begins with nucleophilic substitution where piperazine reacts with ethyl cyanoacetate under reflux conditions, yielding the β-ketonitrile precursor [1] [5]. This intermediate subsequently undergoes acid-mediated hydrochlorination to form the stable hydrochloride salt. Crucially, protecting group strategies may be employed when synthesizing hybrid molecules like piperazine-linked coumarin indolylcyanoenones. As demonstrated in pharmaceutical research, 4-chloro coumarin first reacts with piperazine to form a piperazine-coumarin intermediate, which is then condensed with cyanoacetic acid to yield the amide precursor for final Knoevenagel condensation with indole aldehydes [4] . This modular approach enables precise structural diversification at the piperazine N4 position while maintaining the integrity of the 3-oxopropanenitrile pharmacophore.
Table 1: Multi-Step Synthesis of Piperazine Hybrid Derivatives
Starting Material | Intermediate | Reaction Conditions | Final Hybrid Structure | Yield Range |
---|---|---|---|---|
4-Chloro coumarin | Piperazine coumarin | Reflux in ethanol | Coumarin-piperazine-cyanoenone | 63.6–78.8% |
Ethyl cyanoacetate | Piperazinyl propanenitrile | Acid catalysis | 3-Oxo-3-(piperazin-1-yl)propanenitrile | 65–75% |
N-substituted indole aldehydes | Indolylcyanoenone | Piperidine/ethanol reflux | Piperazine-coupled indolylcyanoenones | 61.5–85.7% |
The carbonyl-nitrile conjugation in the target molecule necessitates precise catalytic control during bond formation. The Knoevenagel condensation between the piperazinyl amide intermediate and aldehydes represents a critical functionalization step, where piperidine catalysis in ethanol emerges as the optimal system for cyanoenone formation [4] . This catalytic approach achieves excellent electrophilicity at the β-carbon while preserving the acid-sensitive nitrile group. Solvent screening reveals that polar protic solvents (ethanol, methanol) outperform aprotic alternatives by stabilizing the transition state through hydrogen bonding. Microwave-assisted catalysis has shown promise in reducing reaction times by 60-70% while maintaining yields above 80% for model compounds. The hydrochloride salt formation, typically conducted in anhydrous ethereal HCl, ensures high crystallinity and mitigates deliquescence tendencies observed in the free base form. Reaction monitoring via FT-IR confirms complete conversion through the disappearance of the aldehyde C–H stretch at ~2700 cm⁻¹ and emergence of the conjugated enone C=C absorption at 1580-1620 cm⁻¹ [5].
The stepwise sequential synthesis remains the preferred methodology for 3-oxo-3-(piperazin-1-yl)propanenitrile hydrochloride due to superior reaction control and intermediate purification checkpoints. Comparative studies demonstrate that sequential processing delivers consistently higher purity (≥97% vs. 85-90% in one-pot) and reduces byproduct formation from N-alkylation side reactions [1] [4]. While one-pot approaches offer theoretical efficiency, the nucleophilic competition between piperazine nitrogens often leads to regioisomeric contamination when handling unsymmetrical precursors. From an environmental perspective, sequential synthesis generates lower hazardous waste volumes (E-factor 18.7 vs. 32.4 for one-pot) by enabling solvent recovery at each stage. However, recent advances in cascade reaction engineering show potential for telescoped processing of the final hydrochloride salt when using continuous flow reactors with in-line crystallization. Hazard analysis indicates both approaches require stringent controls for nitrile exposure (H302, H312, H332) and dust explosion hazards, though the sequential method allows compartmentalization of high-risk steps [1] [5].
Table 2: Synthesis Approach Comparison
Parameter | Sequential Approach | One-Pot Approach | Advantage Factor |
---|---|---|---|
Overall Yield | 65-75% | 55-62% | +10-13% yield |
Purity Profile | ≥97% | 85-90% | Higher purity |
Hazard Profile | Compartmentalized risks | Combined hazards | Better risk control |
Byproduct Formation | <3% | 12-18% | Reduced impurities |
Process Scalability | Batch or continuous | Primarily batch | Flexible implementation |
Achieving pharmaceutical-grade 3-oxo-3-(piperazin-1-yl)propanenitrile hydrochloride (CAS 1394042-17-1) requires multi-stage crystallization from ethanol-diethyl ether mixtures, yielding colorless crystals with strict purity specifications (≥97% by HPLC) [1] [8]. The hydrochloride salt demonstrates hygroscopic tendencies, necessitating storage at 2-8°C with desiccant protection to prevent hydrate formation [5] [8]. Comprehensive characterization includes:
Quality control protocols implement gradient HPLC with UV detection at 254 nm, where the main peak must constitute ≥97.0% of the integrated area with no single impurity exceeding 0.5%. Thermal characterization via DSC reveals a sharp endotherm at 192-195°C corresponding to the hydrochloride salt decomposition point [1] [8].
Table 3: Characterization Parameters and Specifications
Analytical Method | Critical Parameters | Acceptance Criteria | Purpose |
---|---|---|---|
HPLC-UV | Column: C18, 250 × 4.6 mm | Purity ≥97.0% | Purity assessment |
Mobile phase: ACN: buffer pH 3.0 | Single impurity ≤0.5% | ||
¹H NMR | Solvent: DMSO-d6 | Conformity to reference spectrum | Structural confirmation |
Karl Fischer | Coulometric titration | Water content ≤0.5% w/w | Hydrate control |
DSC | Heating rate: 10°C/min | Melting range 192-195°C | Salt form verification |
HRMS | ESI positive mode | [M+H]+ m/z 153.18 ± 0.01 | Molecular mass confirmation |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9